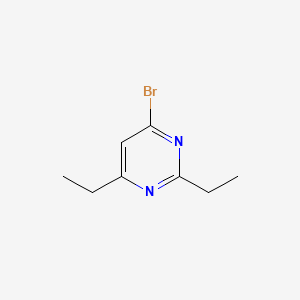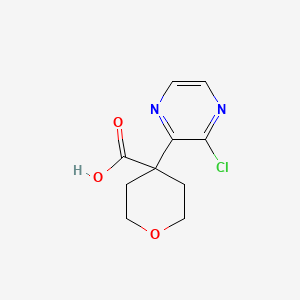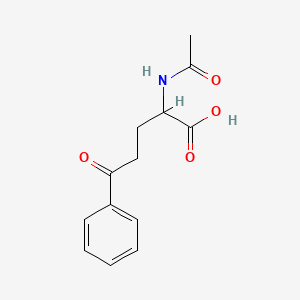![molecular formula C14H11FO B13492976 2'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13492976.png)
2'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a fluoro group at the 2’ position, a methyl group at the 4’ position, and an aldehyde group at the 3 position of the biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a fluoro-substituted phenylboronic acid and a methyl-substituted phenyl halide. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous-organic solvent mixture.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via a formylation reaction using a Vilsmeier-Haack reagent, which is prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled temperature conditions to ensure selective formylation at the desired position.
Industrial Production Methods: Industrial production of 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production.
Types of Reactions:
Oxidation: The aldehyde group in 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro and methyl groups can participate in electrophilic aromatic substitution reactions. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups at specific positions on the biphenyl ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: HNO3 and H2SO4 for nitration, bromine (Br2) for bromination.
Major Products:
Oxidation: 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-methanol.
Substitution: 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-nitro derivatives.
Aplicaciones Científicas De Investigación
2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials. Its unique functional groups allow for versatile chemical modifications.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde is primarily determined by its functional groups:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. This reactivity is exploited in the design of enzyme inhibitors and cross-linking agents.
Fluoro and Methyl Groups: These groups influence the compound’s electronic properties and reactivity, affecting its interactions with molecular targets. The fluoro group, in particular, can enhance binding affinity to specific enzymes or receptors.
Comparación Con Compuestos Similares
2-Fluoro-4-methylphenylboronic acid: Shares the fluoro and methyl substituents but lacks the biphenyl structure and aldehyde group.
4-Fluoro-4’-methylbiphenyl: Similar biphenyl structure with fluoro and methyl groups but without the aldehyde functionality.
2-Fluoro-4-methylbenzaldehyde: Contains the fluoro, methyl, and aldehyde groups but lacks the biphenyl core.
Uniqueness: 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its biphenyl core with fluoro, methyl, and aldehyde functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H11FO |
|---|---|
Peso molecular |
214.23 g/mol |
Nombre IUPAC |
3-(2-fluoro-4-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11FO/c1-10-5-6-13(14(15)7-10)12-4-2-3-11(8-12)9-16/h2-9H,1H3 |
Clave InChI |
VREPENKEOQCPKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC=CC(=C2)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)




![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)



